molecular formula C11H13F3O B3053995 4-Tert-butyl-2-(trifluoromethyl)phenol CAS No. 57477-80-2

4-Tert-butyl-2-(trifluoromethyl)phenol

Cat. No. B3053995
Key on ui cas rn: 57477-80-2
M. Wt: 218.21 g/mol
InChI Key: XZPXTHKHQONIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04092414

Procedure details

A mixture of 2-trifluoromethylphenol (25 g., 0.15 moles), tert-butyl alcohol (12 g., 0.16 mole), trifluoroacetic acid (100 ml.) and 96% sulfuric acid (2 ml.) is stirred at about 20° C. for 48 hours. The mixture then is evaporated as far as possible under reduced pressure at 35°-40° C. The residue is dissolved in benzene (500 ml.) and the solution is washed with water, saturated NaHCO3 solution and saturated salt brine and dried over anhydrous MgSO4. The dried solution is again evaporated under reduced pressure and the temperature is finally raised to 140°-145° C. under 65 mm. pressure to remove unchanged 2-trifluoromethylphenol. The residue is distilled at 65 mm. after collecting a small fore-run (75% unchanged starting phenol and 25% product), 2-trifluoromethyl-4-(1,1-dimethylethyl)phenol (13.6 g.) is collected at 120°-132° C. as a pale pink oil that is 98% pure by gas liquid chromatography analysis and can be used directly in the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[C:12](O)([CH3:15])([CH3:14])[CH3:13].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:6]=[CH:5][C:4]=1[OH:9]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)O)(F)F
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
is stirred at about 20° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture then is evaporated as far as possible under reduced pressure at 35°-40° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in benzene (500 ml.)
WASH
Type
WASH
Details
the solution is washed with water, saturated NaHCO3 solution and saturated salt brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The dried solution is again evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is finally raised to 140°-145° C. under 65 mm
CUSTOM
Type
CUSTOM
Details
pressure to remove unchanged 2-trifluoromethylphenol
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 65 mm
CUSTOM
Type
CUSTOM
Details
after collecting a small fore-run (75% unchanged starting phenol and 25% product), 2-trifluoromethyl-4-(1,1-dimethylethyl)phenol (13.6 g.)
CUSTOM
Type
CUSTOM
Details
is collected at 120°-132° C. as a pale pink oil that

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
FC(C1=C(C=CC(=C1)C(C)(C)C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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